molecular formula C16H13BrN2O2S B2621795 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312917-08-1

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2621795
CAS No.: 312917-08-1
M. Wt: 377.26
InChI Key: MKFGYBLHTOHTAI-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications

Preparation Methods

The synthesis of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-bromoaniline with 4-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits enzymes like dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:

  • 4-bromo-1,3-benzothiazol-2-amine
  • 6-ethoxy-1,3-benzothiazole-2-amine
  • 4-bromo-2-((6-ethoxy-1,3-benzothiazol-2-yl)imino)methyl-6-nitrophenol

These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFGYBLHTOHTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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